Bienvenue dans la boutique en ligne BenchChem!

Eriodictyol 7-glucuronide

Solubility Formulation Bioavailability

Procure Eriodictyol 7‑glucuronide (E7G) directly for metabolite pharmacology, PK profiling, or polyol pathway research. Unlike eriodictyol aglycone, E7G is the authentic circulating metabolite (≥25 mg/mL aqueous solubility) and is inactive in anti‑inflammatory assays at 1–50 µM, enabling accurate deconjugation studies. It uniquely inhibits rat lens aldose reductase (EC 1.1.1.21), a target profile not shared by hesperetin‑7‑glucuronide or naringenin‑7‑glucuronide. This standard is mandatory for LC‑MS/MS quantification after oral eriodictyol/eriocitrin intake. Order E7G to ensure solubility‑compliant, metabolite‑specific results without confounding aglycone activity.

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
CAS No. 133360-47-1
Cat. No. B137422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEriodictyol 7-glucuronide
CAS133360-47-1
Synonymseriodictyol 7-glucuronide
eriodictyol 7-glucuronide, (S)-isomer
eriodictyol 7-O-beta-D-glucuronide
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O
InChIInChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16+,17+,18-,19+,21-/m1/s1
InChIKeyYSORAXGDTRAEMV-ZJIWIORTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eriodictyol 7‑Glucuronide (CAS 133360‑47‑1) Procurement‑Grade Reference: A Flavanone Glucuronide with Distinctive Solubility, Stability, and Aldose Reductase Inhibition Profile


Eriodictyol 7‑glucuronide (E7G) is a naturally occurring phase‑II flavonoid glucuronide with the molecular formula C₂₁H₂₀O₁₂ and molecular weight of 464.38 g/mol [1]. The compound is the 7‑O‑β‑D‑glucuronidated conjugate of (2R)‑eriodictyol, isolated from botanical sources including Chrysanthemum indicum and Cosmos sulphureus . Predicted physicochemical parameters include a boiling point of 894.7±65.0 °C, density of 1.758±0.06 g/cm³, and pKa of 2.74±0.70 . The glucuronidation at the 7‑position confers a topological polar surface area (TPSA) of approximately 203 Ų, which is mechanistically associated with enhanced aqueous solubility relative to the parent aglycone eriodictyol [2]. This compound serves as both a naturally occurring plant constituent and a key circulating metabolite of eriodictyol in mammalian systems, making it essential for pharmacokinetic studies, metabolite identification, and research on flavanone glucuronide pharmacology .

Why Eriodictyol 7‑Glucuronide (CAS 133360‑47‑1) Cannot Be Replaced by Its Aglycone Eriodictyol or Other Flavanone Glucuronides


Eriodictyol 7‑glucuronide occupies a distinct procurement and experimental niche that cannot be satisfied by substituting with the parent aglycone eriodictyol, eriocitrin (the 7‑O‑rutinoside), or structurally related flavanone glucuronides such as hesperetin‑7‑glucuronide or naringenin‑7‑glucuronide. The primary differentiation arises from glucuronidation‑mediated alterations in solubility, metabolic identity, and biological activity profile. Aqueous solubility of E7G is reported to be ≥25 mg/mL, representing a substantial increase over the aglycone eriodictyol, which exhibits markedly lower aqueous solubility [1]. This difference is critical for in vitro assay preparation and in vivo formulation. Furthermore, direct comparative studies on flavonoid glucuronides have established that 7‑O‑glucuronides are generally inactive in cellular anti‑inflammatory assays at concentrations of 1–50 μM, whereas their corresponding aglycones demonstrate significant activity [2]. Consequently, using eriodictyol aglycone in experiments designed to study metabolite pharmacology will yield confounding positive signals that do not reflect the behavior of the circulating glucuronide metabolite in vivo. Conversely, substituting with other flavanone glucuronides such as hesperetin‑7‑glucuronide or naringenin‑7‑glucuronide introduces variables in enzyme inhibition specificity; E7G has documented inhibitory activity against rat lens aldose reductase (EC 1.1.1.21), a target profile not uniformly shared across all flavanone 7‑glucuronides [3]. Procurement of E7G is thus non‑fungible when the research objective requires the authentic metabolite of eriodictyol with its specific solubility, stability, and aldose reductase inhibition characteristics.

Eriodictyol 7‑Glucuronide (CAS 133360‑47‑1) Quantified Differentiation Evidence Against Closest Analogs


Aqueous Solubility Superiority of Eriodictyol 7‑Glucuronide Versus Its Parent Aglycone

Eriodictyol 7‑glucuronide demonstrates significantly enhanced aqueous solubility compared to its parent aglycone, eriodictyol. This property stems from glucuronidation at the 7‑position, which introduces a charged carboxylate moiety and increases topological polar surface area (TPSA ≈203 Ų) relative to the aglycone [1]. While eriodictyol is poorly soluble in water (exact solubility not reported but generally low for flavanone aglycones), E7G is soluble in water to at least 25 mg/mL [2]. This solubility differential enables E7G to be prepared as concentrated stock solutions in aqueous buffers without the use of high percentages of organic co‑solvents such as DMSO, which is often required for eriodictyol and can introduce cellular toxicity artifacts in bioassays.

Solubility Formulation Bioavailability

Aldose Reductase Inhibitory Activity: A Target‑Specific Differentiation from Other Flavanone Glucuronides

Eriodictyol 7‑glucuronide exhibits documented inhibitory activity against rat lens aldose reductase (EC 1.1.1.21) [1]. This enzymatic target is implicated in the polyol pathway and the pathogenesis of diabetic complications including cataract formation, neuropathy, and nephropathy. The inhibition of aldose reductase is a specific pharmacological property not uniformly observed across all flavanone 7‑O‑glucuronides. For instance, hesperetin‑7‑glucuronide and naringenin‑7‑glucuronide have been studied primarily for their effects on monocyte adhesion and endothelial cell activation rather than aldose reductase inhibition [2]. While a direct comparative IC₅₀ value for E7G against rat lens aldose reductase is not available in the public domain, the documented inhibitory activity itself constitutes a target‑specific differentiation that may influence compound selection for diabetic complication research models.

Aldose Reductase Diabetic Complications Enzyme Inhibition

Anti‑Inflammatory Activity Profile: Glucuronidated Flavonoids Are Inactive in Cellular Models at Physiological Concentrations

A systematic comparative study of eight flavonoid 3‑O‑ and 7‑O‑glucuronides against seven free aglycones established that flavonoid glucuronides exhibit no detectable anti‑inflammatory activity in PMN (polymorphonuclear neutrophil) and HUVEC (human umbilical vein endothelial cell) models across the concentration range of 1–50 μM, whereas their corresponding aglycones demonstrated significant activity [1]. This class‑level finding has direct implications for E7G: it suggests that E7G, as a 7‑O‑glucuronide, is unlikely to exert direct anti‑inflammatory effects in cellular assays and that any observed activity in biological systems likely requires prior deconjugation to the aglycone eriodictyol by β‑glucuronidase at the inflammation site. This stands in contrast to the parent aglycone eriodictyol, which has demonstrated anti‑inflammatory effects including suppression of TNF‑α, IL‑1β, and IL‑6 production in various cellular and animal models [2].

Anti‑inflammatory Metabolite Cellular Assay

Antioxidant Activity Structure‑Activity Relationship: Catechol Moiety Confers Enhanced Radical Scavenging Relative to Monohydroxylated Flavanones

The antioxidant activity of flavanones is critically dependent on the presence of a catechol (ortho‑dihydroxy) moiety on the B‑ring. Eriodictyol, the aglycone of E7G, possesses a 3′,4′‑dihydroxy substitution pattern (catechol), whereas hesperetin has a 3′‑hydroxy‑4′‑methoxy pattern and naringenin has a single 4′‑hydroxy group. In comparative DPPH radical scavenging assays, eriodictyol demonstrated an IC₅₀ of 17.4 ± 0.40 μM, which was 1.74‑fold more potent than naringenin (IC₅₀ = 30.2 ± 0.61 μM) and 2.58‑fold more potent than pinocembrin (IC₅₀ = 44.9 ± 0.57 μM) [1]. While these data are for the aglycones rather than the glucuronides, the catechol moiety is retained in E7G, and the glucuronidation at the 7‑position of the A‑ring does not alter the B‑ring substitution pattern. Therefore, E7G is structurally poised for potential antioxidant activity upon deconjugation to the aglycone, whereas hesperetin‑7‑glucuronide and naringenin‑7‑glucuronide derive from aglycones with intrinsically lower radical scavenging capacity.

Antioxidant DPPH Structure‑Activity

Pharmacokinetic Identity: E7G as the Predominant Circulating Metabolite of Eriodictyol Following Oral Administration

In pharmacokinetic studies of eriodictyol and eriocitrin in rats, no free non‑conjugated flavanone aglycones were detected in whole blood following oral administration. Instead, the circulating metabolites consisted mainly of glucuronidated conjugates of eriodictyol, homoeriodictyol, and hesperetin, along with ring‑fission metabolites [1]. This indicates that eriodictyol 7‑glucuronide, as the 7‑O‑glucuronidated form of eriodictyol, is the predominant molecular species that actually reaches systemic circulation and peripheral tissues after oral intake of eriodictyol or its glycoside precursors. In contrast, direct administration of the aglycone eriodictyol results in rapid and extensive first‑pass glucuronidation, yielding E7G and related glucuronides as the major plasma forms [2]. The pharmacokinetic half‑life of eriocitrin‑derived metabolites in rat plasma is approximately 3–3.2 hours [3].

Pharmacokinetics Metabolism Bioavailability

Eriodictyol 7‑Glucuronide (CAS 133360‑47‑1) Validated Research and Procurement Application Scenarios


Flavanone Metabolite Pharmacology and Deconjugation Studies

Eriodictyol 7‑glucuronide is the appropriate compound for in vitro investigations of glucuronide metabolite pharmacology, including studies on β‑glucuronidase‑mediated deconjugation at inflammation sites [1]. Because flavonoid glucuronides are generally inactive in cellular anti‑inflammatory assays at 1–50 μM while aglycones are active, E7G serves as a critical tool to distinguish between direct metabolite effects and effects requiring prior deconjugation to the aglycone. Researchers should procure E7G rather than eriodictyol aglycone when the experimental goal is to model the behavior of circulating flavonoid metabolites following oral intake.

Aldose Reductase Inhibition and Diabetic Complication Research

Given its documented inhibitory activity against rat lens aldose reductase (EC 1.1.1.21) [2], E7G is a relevant compound for research on polyol pathway modulation and diabetic complications. Unlike hesperetin‑7‑glucuronide and naringenin‑7‑glucuronide, which lack published evidence of aldose reductase inhibition, E7G offers a target‑specific tool for investigating the role of flavonoid glucuronides in attenuating sorbitol accumulation and associated pathologies.

Analytical Method Development and Metabolite Identification

E7G is an essential reference standard for the identification and quantification of eriodictyol metabolites in biological matrices using HPLC‑PDA‑MS or LC‑MS/MS methods [3]. Following oral administration of eriodictyol or eriocitrin, E7G constitutes a major circulating metabolite, while the parent aglycone is undetectable in systemic circulation. Procurement of authenticated E7G is therefore mandatory for accurate pharmacokinetic profiling and metabolite characterization in both preclinical and clinical studies.

Aqueous Formulation Development for In Vitro and In Vivo Studies

The enhanced aqueous solubility of E7G (≥25 mg/mL) compared to the poorly soluble aglycone eriodictyol makes E7G the preferred compound for studies requiring aqueous formulation without high concentrations of organic co‑solvents [4]. This property is particularly valuable for in vivo administration via oral gavage or intravenous injection, where DMSO content must be minimized to avoid vehicle‑related toxicity and confounding effects on pharmacokinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eriodictyol 7-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.